Isopicropodophyllone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

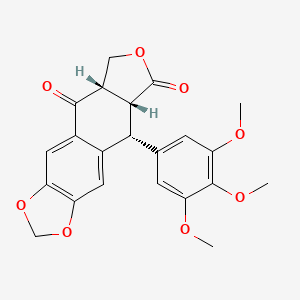

Isopicropodophyllone is a naturally occurring compound that can be isolated from the leaves of Podophyllum hexandrum. It belongs to the lignan family and possesses notable antifungal activity . The compound has a molecular formula of C22H20O8 and a molecular weight of 412.39 g/mol .

Métodos De Preparación

Isopicropodophyllone is typically extracted from the leaves of Podophyllum hexandrum using various chromatographic techniques. The extraction process involves grinding the plant material, followed by solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) to isolate and purify the compound

Análisis De Reacciones Químicas

Isopicropodophyllone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific conditions and reagents used .

Actividad Biológica

Isopicropodophyllone, a compound derived from the podophyllum plant family, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its mechanisms of action, cytotoxicity, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is classified as a cyclolignan alkaloid. It shares structural similarities with other podophyllotoxin derivatives, which are known for their anticancer properties. The compound's activity is primarily attributed to its ability to inhibit key cellular processes involved in tumor growth and survival.

The biological activity of this compound is largely mediated through two primary mechanisms:

- Inhibition of Microtubule Polymerization : Similar to other podophyllotoxins, this compound disrupts microtubule assembly, leading to mitotic arrest in cancer cells. This disruption results in apoptosis, a programmed cell death mechanism crucial for eliminating malignant cells .

- Inhibition of IGF-1 Receptor (IGF-1R) : this compound has been identified as an inhibitor of IGF-1R, a receptor that plays a significant role in cancer cell proliferation and survival. By inhibiting IGF-1R phosphorylation and downstream signaling pathways, this compound can effectively suppress tumor growth and induce apoptosis in various cancer cell lines .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Mechanism of Action | References |

|---|---|---|---|

| HeLa | <0.01 | Microtubule disruption | |

| K562 | 0.005 | Apoptosis induction | |

| HL-60 | 0.01 | IGF-1R inhibition | |

| Rhabdomyosarcoma | 0.02 | Inhibition of tumor proliferation |

Case Studies

- Antitumor Activity Against Rhabdomyosarcoma : A study highlighted the effectiveness of this compound in inhibiting rhabdomyosarcoma cell proliferation both in vitro and in animal models. The compound demonstrated significant reductions in tumor size and metastasis .

- Impact on Apoptosis : In experiments with the K562 cell line, this compound was shown to induce apoptosis through a caspase-dependent pathway, characterized by DNA fragmentation and morphological changes consistent with apoptotic cell death .

- IGF-1R Targeting : Research indicated that this compound specifically inhibits IGF-1R without affecting other growth factor receptors, making it a promising candidate for targeted cancer therapies .

Propiedades

IUPAC Name |

(5aS,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-ZNOIYHFQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.